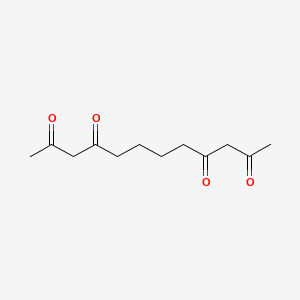

Dodecane-2,4,9,11-tetrone

Descripción

Dodecane-2,4,9,11-tetrone (C₁₂H₁₆O₄) is a linear aliphatic compound featuring four ketone groups at positions 2, 4, 9, and 11 on a dodecane backbone. The tetrone functional groups confer high electrophilicity, enabling participation in cycloadditions, condensations, and other carbonyl-driven reactions .

Propiedades

Número CAS |

58816-11-8 |

|---|---|

Fórmula molecular |

C12H18O4 |

Peso molecular |

226.27 g/mol |

Nombre IUPAC |

dodecane-2,4,9,11-tetrone |

InChI |

InChI=1S/C12H18O4/c1-9(13)7-11(15)5-3-4-6-12(16)8-10(2)14/h3-8H2,1-2H3 |

Clave InChI |

SXLIQMIWVJOKLW-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)CC(=O)CCCCC(=O)CC(=O)C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of dodecane-2,4,9,11-tetrone can be achieved through several methods. One common approach involves the oxidation of dodecane using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction typically requires controlled temperatures and prolonged reaction times to ensure complete oxidation of the desired positions .

Industrial Production Methods

Industrial production of dodecane-2,4,9,11-tetrone may involve catalytic processes that enhance the efficiency and yield of the compound. For instance, the use of metal catalysts such as palladium or platinum can facilitate the selective oxidation of dodecane in a continuous flow reactor, allowing for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions

Dodecane-2,4,9,11-tetrone undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of carboxylic acids at the ketone positions.

Reduction: Reduction reactions using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the ketone groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the ketone positions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic conditions.

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), mild to moderate temperatures.

Substitution: Nucleophiles such as amines, alcohols, or thiols, often under basic or neutral conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Dodecane-2,4,9,11-tetrone has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a biochemical probe due to its reactive ketone groups.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and materials with specific functional properties .

Mecanismo De Acción

The mechanism of action of dodecane-2,4,9,11-tetrone involves its interaction with various molecular targets. The ketone groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This interaction can modulate biochemical pathways and cellular processes, leading to the observed effects .

Comparación Con Compuestos Similares

Table 1: Structural Features of Dodecane-2,4,9,11-tetrone and Analogs

Key Observations :

- Backbone Flexibility : Dodecane-2,4,9,11-tetrone’s linear structure contrasts with cyclic analogs (e.g., decane-based tricyclic systems in ), which exhibit restricted conformational mobility and increased ring strain.

- Electronic Effects : Fluorinated derivatives (e.g., ) demonstrate enhanced electrophilicity and stability due to fluorine’s electron-withdrawing nature.

Physicochemical Properties

Table 2: Hypothetical Property Comparison Based on Structural Analogues

Notes:

- Cyclic tetrones () exhibit higher melting points due to crystalline packing, while fluorinated derivatives () likely have lower solubility in aqueous media.

- The linear dodecane tetrone may serve as a flexible linker in polymer chemistry, contrasting with rigid cyclic systems used in electronic materials (e.g., ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.